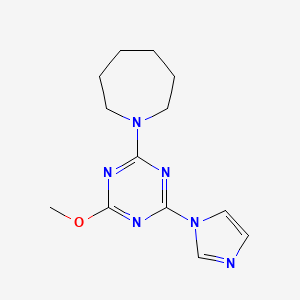![molecular formula C22H31N3O2 B3825516 1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one](/img/structure/B3825516.png)
1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one
Vue d'ensemble
Description
1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a phenylpropyl group, and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the radical-triggered translocation of functional groups, which can be achieved through photo/cobalt dual catalysis . This method allows for precise site selectivity and compatibility with diverse radical precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as hydrothermal or solvothermal methods, which are commonly used for the crystallization of complex organic frameworks . These methods ensure high purity and yield, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can occur at different positions on the molecule, using reagents like halogens or nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-2-one
- 1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-3-one
Uniqueness
1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-19-10-14-23-25(19)16-11-21(27)24-15-6-13-22(17-24,18-26)12-5-9-20-7-3-2-4-8-20/h2-4,7-8,10,14,26H,5-6,9,11-13,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBKRQRFKIJHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCC(=O)N2CCCC(C2)(CCCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-(1,2-oxazolidin-2-yl)propanamide](/img/structure/B3825434.png)
![methyl (2S,4S)-1-methyl-4-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)amino]pyrrolidine-2-carboxylate](/img/structure/B3825440.png)
![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3825444.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide](/img/structure/B3825451.png)

![3-[(1H-benzimidazol-1-ylmethyl)amino]benzoic acid](/img/structure/B3825465.png)
![3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole](/img/structure/B3825486.png)
![8-(3-fluoroisonicotinoyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3825495.png)
![[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B3825496.png)
![6-[methyl-[(4-methyl-1,3-thiazol-2-yl)methyl]amino]-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3825500.png)
![Methyl 2-[[1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate](/img/structure/B3825505.png)
![1-ethyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3825509.png)
![5-(1,3-dioxobenzo[de]isoquinolin-2-yl)-2-[(E)-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate;1H-imidazol-1-ium](/img/structure/B3825525.png)
![4,4'-[9,10-anthracenediylbis(4-phenyl-6,2-quinazolinediyl)]dianiline](/img/structure/B3825531.png)
